ZEL-H16
Description
Contextualization of Histamine (B1213489) H3 Receptor (H3R) Agonists in Neuropharmacology
The histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) primarily located in the central nervous system (CNS), plays a significant role in modulating neurotransmission. H3Rs function as both presynaptic autoreceptors, regulating the synthesis and release of histamine, and as heteroreceptors, influencing the release of other neurotransmitters such as acetylcholine, dopamine (B1211576), norepinephrine, glutamate, and GABA in various brain regions. nih.govpatsnap.comunifi.itjst.go.jpfrontiersin.org This widespread influence positions the H3R as a promising target for addressing a range of neurological and psychiatric conditions where neurotransmitter imbalances are implicated. patsnap.comjst.go.jp H3 receptor modulators, including agonists and antagonists/inverse agonists, can either stimulate or inhibit the receptor's activity, thereby decreasing or increasing neurotransmitter release, respectively. patsnap.com Agonists of the H3 receptor typically lead to a decrease in neurotransmitter release. patsnap.com
Rationale for Non-Imidazole H3R Ligand Exploration
Early research into H3R ligands often focused on compounds containing an imidazole (B134444) ring, structurally related to the endogenous ligand, histamine. mdpi.comtbzmed.ac.ir While these imidazole-based compounds, such as thioperamide (B1682323) and clobenpropit, proved useful as pharmacological tools, they presented certain limitations, including potential issues with brain penetration, rapid metabolism, and inhibition of cytochrome P450 enzymes, which could lead to drug-drug interactions. mdpi.comtbzmed.ac.ir These undesirable characteristics spurred the intensive search for non-imidazole-based H3R ligands. mdpi.comtbzmed.ac.ir Non-imidazole compounds were sought with the aim of achieving improved binding affinity, better CNS penetration, and a more favorable pharmacokinetic and safety profile compared to their imidazole counterparts. mdpi.com The development of non-imidazole ligands represents an effort to overcome the drawbacks associated with the first generation of H3R modulators and explore novel structural classes for therapeutic potential. mdpi.comtbzmed.ac.iracs.org
Overview of ZEL-H16 as a Novel H3R Ligand
This compound has been identified as a novel, potent, and selective non-imidazole agonist of the histamine H3 receptor. plos.orgnih.govnih.govresearchgate.net Its non-imidazole structure distinguishes it from many earlier H3R ligands. plos.orgnih.govresearchgate.net Research has characterized this compound through various in vitro and in vivo assays to understand its binding affinity and functional activity at the H3R. plos.orgnih.govnih.govresearchgate.net Studies have shown that this compound binds to human H3R with a Ki value of approximately 2.07 nM and to rat H3R with a Ki value of approximately 4.36 nM. plos.orgnih.govnih.govresearchgate.net
Further characterization using a CRE-driven reporter assay and ERK1/2 phosphorylation assay demonstrated that this compound acts as a partial agonist in inhibiting forskolin-induced cAMP accumulation (with an efficacy of approximately 60% compared to histamine) and activating ERK1/2 signaling (with an efficacy of approximately 50% compared to histamine). plos.orgnih.govnih.govresearchgate.net However, in the guinea-pig ileum contraction assay, this compound behaved as a full agonist, similar to histamine. plos.orgnih.govnih.govresearchgate.net These effects were shown to be blocked by pertussis toxin, a Gi inhibitor, and thioperamide, an H3R specific antagonist, suggesting the involvement of Gi protein signaling. plos.orgnih.govnih.govresearchgate.net this compound demonstrated selectivity for the H3 receptor, showing no significant agonist or antagonist activity at cloned human histamine H1, H2, and H4 receptors, or other biogenic amine GPCRs tested in the CRE-driven reporter assay. plos.orgnih.govnih.govresearchgate.net Additionally, this compound treatment resulted in intensive H3 receptor internalization and delayed recycling to the cell surface compared to histamine. plos.orgnih.govnih.govresearchgate.net
The chemical structure and synthetic routes for this compound have been described in research, showing its synthesis involves reactions starting from indole-3-propionic acid. researchgate.net
Significance of this compound as a Preclinical Research Tool
This compound's identification as a potent and selective non-imidazole H3R agonist makes it a valuable tool for preclinical research. plos.orgnih.govresearchgate.netuniprot.org Its distinct pharmacological profile, including its partial agonism in certain signaling pathways and full agonism in others, along with its ability to induce receptor internalization, provides researchers with a compound to further investigate the complex signaling and functional roles of the H3 receptor. plos.orgnih.govnih.govresearchgate.net As a non-imidazole ligand, this compound can be used to explore the pharmacological implications of this structural class compared to traditional imidazole-based H3R ligands. plos.orgnih.govresearchgate.net This is particularly relevant in understanding the binding modes and activity of non-imidazole agonists, which have been less explored than antagonists in this class. acs.orgacs.org
This compound can be utilized in various in vitro and in vivo studies to elucidate the physiological and pathophysiological roles of H3Rs in the CNS and potentially in the periphery. plos.orgnih.govresearchgate.netuniprot.org Its use as a research tool can contribute to a deeper understanding of H3R-mediated modulation of neurotransmitter systems and their involvement in various neurological processes and diseases. nih.govpatsnap.comunifi.itjst.go.jpfrontiersin.orgplos.orgnih.govresearchgate.net The data obtained from studies using this compound can help inform the potential therapeutic value of targeting H3Rs with agonists and guide the development of future H3R-targeted therapies. plos.orgnih.govresearchgate.net
Here is a data table summarizing some key in vitro findings for this compound:
| Assay | Species/System | This compound Value | Histamine Value | This compound Efficacy (% of Histamine) | Note | Source |
| Binding Affinity (Ki) | Human H3R | ~2.07 nM | Not specified | N/A | plos.orgnih.govnih.govresearchgate.net | |
| Binding Affinity (Ki) | Rat H3R | ~4.36 nM | Not specified | N/A | plos.orgnih.govnih.govresearchgate.net | |
| cAMP Accumulation (EC50) | H3R (CRE-driven reporter assay) | 4.36 ± 1.39 nM | 55.0 ± 7.89 nM | 61.0 ± 3.20% | Partial Agonist | plos.orgnih.gov |
| ERK1/2 Signaling (Efficacy) | H3R | Not specified | Not specified | ~50% | Partial Agonist | plos.orgnih.govnih.govresearchgate.net |
| Guinea-pig Ileum Contraction (Efficacy) | Guinea-pig Ileum | 54.03 ± 5.13% | 54.52 ± 0.99% | Comparable | Full Agonist | plos.orgnih.gov |
| Guinea-pig Ileum Contraction (pD2) | Guinea-pig Ileum | 6.57 ± 0.23 | 7.02 ± 0.15 | Comparable | Full Agonist | plos.orgnih.gov |
| H1, H2, H4 Receptor Activity | Cloned human receptors | No agonist/antagonist | N/A | N/A | Selective | plos.orgnih.govnih.govresearchgate.net |
| Other Biogenic Amine GPCRs | Various | No agonist/antagonist | N/A | N/A | Selective | plos.orgresearchgate.net |
| H3 Receptor Internalization | H3R | Intensive | Control level | More than histamine | plos.orgnih.govnih.govresearchgate.net | |
| H3 Receptor Recycling | H3R | Delayed | Control level | Delayed compared to histamine | plos.orgnih.govnih.govresearchgate.net |
This compound is a non-imidazole compound identified as a novel agonist of the histamine H3 receptor (H3R). Its discovery and characterization have provided a new pharmacological tool for investigating H3R and potentially a lead for therapeutic development. researchgate.netplos.orgresearchgate.netnih.gov
Properties
CAS No. |
1195834-86-6 |
|---|---|
Molecular Formula |
C24H37N3 |
Molecular Weight |
367.58 |
IUPAC Name |
1,3-bis(3-(piperidin-1-yl)propyl)-1H-indole |
InChI |
InChI=1S/C24H37N3/c1-5-14-25(15-6-1)18-9-11-22-21-27(24-13-4-3-12-23(22)24)20-10-19-26-16-7-2-8-17-26/h3-4,12-13,21H,1-2,5-11,14-20H2 |
InChI Key |
IBQVORHYZNWEOP-UHFFFAOYSA-N |
SMILES |
N1(CCCC2=CN(CCCN3CCCCC3)C4=C2C=CC=C4)CCCCC1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ZEL-H16; ZELH16; ZEL H16 |
Origin of Product |
United States |
Discovery and Initial Characterization of Zel H16
Identification through High-Throughput Screening Methodologies
ZEL-H16 was identified through a high-throughput screening process. A CRE-driven reporter assay was utilized as a primary screening method, examining over 300 antagonist compounds across six series of structures. This screening identified several compounds exhibiting activity in inhibiting forskolin-induced luciferase activity. plos.orgnih.govresearchgate.net A secondary assay, the hH3R-GFP redistribution assay, was then employed to confirm the antagonistic activity of these identified compounds. This compound was one of the compounds identified in this screen that triggered a significant increase in receptor internalization compared to the control compound histamine (B1213489), indicating agonist activity on H3R internalization. researchgate.netresearchgate.netplos.org
Receptor Binding Affinity Profiling
Competitive binding experiments were conducted to assess the direct binding of this compound to H3R. researchgate.netplos.org
Affinity for Human Histamine H3 Receptor (hH3R)
This compound demonstrated a high binding affinity for the human histamine H3 receptor. Competitive binding assays using [³H]N-α-methylhistamine showed that this compound blocked the binding to human H3R expressing HEK-293 cells with a Ki value of approximately 2.07 ± 0.8 nM. researchgate.netplos.orgnih.govnih.govplos.org This indicates a potent interaction with the human H3R.
Affinity for Rat Histamine H3 Receptor (rH3R)
Studies also assessed the affinity of this compound for the rat histamine H3 receptor. Competitive binding experiments using [³H]N-α-methylhistamine against rat cerebral cortex membranes revealed a Ki value of approximately 4.36 ± 2.0 nM for this compound. researchgate.netplos.orgnih.govnih.govplos.org This indicates that this compound also binds to the rat H3R, albeit with slightly lower affinity compared to the human receptor.
Table 1: Binding Affinity (Ki) of this compound for Human and Rat H3 Receptors
| Receptor | Species | Ki (nM) |
| H3R | Human | 2.07 ± 0.8 |
| H3R | Rat | 4.36 ± 2.0 |
Selectivity Assessment Against Other Histamine Receptors (H1R, H2R, H4R)
This compound was evaluated for its selectivity against other histamine receptors, specifically H1R, H2R, and H4R. Studies using CRE-luciferase assays and intracellular Ca²⁺ flux assays in HEK-293 cells expressing these receptors showed that this compound exhibited no agonist or antagonist activities at cloned human histamine H1, H2, and H4 receptors. researchgate.netplos.orgnih.govnih.govresearchgate.net This suggests a high degree of selectivity for the H3 receptor over the other histamine receptor subtypes.
Table 2: this compound Activity at Other Histamine Receptors
| Receptor | Species | Activity | Assay Method |
| H1R | Human | No agonist or antagonist | Intracellular Ca²⁺ flux, CRE-luciferase |
| H2R | Human | No agonist or antagonist | CRE-luciferase |
| H4R | Human | No agonist or antagonist | CRE-luciferase |
Evaluation of Selectivity Against Other Biogenic Amine G Protein-Coupled Receptors (GPCRs)
The selectivity of this compound was further assessed against a panel of other biogenic amine GPCRs. Using CRE-luciferase transcription assays, this compound was examined for activity at receptors such as dopamine (B1211576) receptor subtypes (DRD1, DRD2), serotonin (B10506) receptor (5-HT1A), and adrenergic receptor (α2AR). researchgate.netnih.govnih.govresearchgate.netfigshare.com These experiments revealed that this compound showed no agonist or antagonist activities at these other biogenic amine GPCRs. researchgate.netnih.govresearchgate.net
Table 3: this compound Activity at Other Biogenic Amine GPCRs
| Receptor | Activity | Assay Method |
| DRD1 | No agonist or antagonist | CRE-luciferase |
| DRD2 | No agonist or antagonist | CRE-luciferase |
| 5-HT1A | No agonist or antagonist | CRE-luciferase |
| α2AR | No agonist or antagonist | CRE-luciferase |
Initial Functional Characterization in Heterologous Expression Systems
Initial functional characterization of this compound was performed in heterologous expression systems, primarily using HEK-293 cells stably expressing human H3R. researchgate.netplos.orgnih.govresearchgate.net In the CRE-driven luciferase assay, this compound demonstrated partial agonistic properties, inhibiting forskolin-induced cAMP accumulation with an efficacy of approximately 60% compared to histamine. researchgate.netplos.orgnih.govnih.govplos.org The EC50 value for this compound in this assay was reported as 4.36 ± 1.39 nM. plos.orgresearchgate.net
This compound also activated the ERK1/2 signaling pathway in H3R-expressing cells, behaving as a partial agonist with an efficacy of approximately 50% relative to histamine. researchgate.netplos.orgnih.govnih.gov The activation of both cAMP inhibition and ERK1/2 phosphorylation by this compound was shown to be sensitive to pertussis toxin (PTX) and the H3 receptor antagonist thioperamide (B1682323), indicating involvement of Gi/o protein signaling pathways. researchgate.netplos.orgnih.govnih.govresearchgate.net
Furthermore, studies in HEK-293 cells stably transfected with H3R-EGFP revealed that this compound induced significant H3 receptor internalization. researchgate.netplos.orgresearchgate.netnih.govplos.orgresearchgate.net This internalization was described as intensive and resulted in a delayed recycling of the internalized receptor to the cell surface compared to the effect of histamine. researchgate.netplos.orgnih.govplos.orgresearchgate.net This characteristic feature of inducing intense receptor internalization distinguishes this compound. nih.govresearchgate.net
Synthetic Methodologies and Chemical Derivatization of Zel H16
Established Synthetic Pathways for ZEL-H16
The synthetic route for this compound has been established and involves a multi-step process starting from indole-3-propionic acid. The reaction of indole-3-propionic acid with piperidine (B6355638) yields an intermediate compound. This intermediate is then alkylated using 1-bromo-3-chloropropane (B140262) in the presence of sodium hydride (NaH) in anhydrous dimethylformamide (DMF). The resulting product is subsequently reacted with piperidine in refluxing acetonitrile. The final step involves the reduction of the amide functionality with lithium aluminum hydride (LiAlH4) to afford this compound. plos.orgnih.govresearchgate.netplos.org
Exploration of Chemical Structure Modifications
Structure-activity relationship (SAR) studies have been conducted using synthesized derivatives of this compound to identify key structural motifs responsible for its interaction with the H3R. d-nb.infonih.govx-mol.comresearchgate.netresearcher.liferesearchgate.net This exploration involves targeted chemical modifications to understand their impact on receptor affinity and functional activity.
Derivatization strategies for developing this compound analogs have focused on modifying different parts of the molecule to probe their contribution to H3R binding and efficacy. These strategies involve altering the basic moieties and modifying the linker connecting these moieties to the central core structure. d-nb.infonih.govx-mol.comresearchgate.netresearcher.liferesearchgate.net The synthesis of these derivatives allows for a systematic investigation of how specific structural changes influence the compound's pharmacological profile.
Research has indicated that the basic moieties present on the tails of the this compound structure are crucial for achieving high affinity towards the human H3R. d-nb.infonih.govx-mol.comresearchgate.netresearcher.liferesearchgate.net Modifications or removal of these basic groups have been shown to significantly affect the binding affinity of the derivatives. This highlights the importance of these charged centers in the interaction with key residues within the receptor binding pocket, such as ionic interactions or hydrogen bonds with residues like D1143.32 and E2065.46. d-nb.infonih.gov
The following table illustrates the impact of modifications to the basic moieties on H3R affinity and potency based on reported SAR studies:
| Compound | Modification to Basic Moieties | hH3R Affinity (pKi) | hH3R Potency (pIC50/pEC50) | Intrinsic Activity (α) |
| This compound (1) | Parent Compound | 7.8 ± 0.2 | 7.8 ± 0.2 (pIC50) | Inverse Agonist |
| Derivative 2 | Lacking one piperidine ring | Reduced Affinity | Reduced Potency | Not specified |
| Derivative 3 | Lacking one piperidine ring | Reduced Affinity | Reduced Potency | Not specified |
| Derivative 4 | Lack of charge on one nitrogen | Much Lower Affinity | Not specified | Not specified |
| Derivative 5 | Lack of charge on one nitrogen | Much Lower Affinity | Not specified | Not specified |
Note: Data compiled from reported SAR analysis. d-nb.infox-mol.com
Studies investigating the influence of the linker length connecting the central core to the basic moieties in this compound derivatives have shown that modifications in this region only slightly affect the affinity for the H3R. d-nb.infonih.govx-mol.comresearchgate.netresearcher.liferesearchgate.net This suggests that while the basic moieties are critical for anchoring the ligand in the binding pocket, the length of the flexible linker provides some adaptability, allowing the basic groups to appropriately position themselves for optimal interaction with the receptor residues despite minor variations in the linker chain length. d-nb.info
Molecular and Cellular Pharmacology of Zel H16
G Protein-Coupled Receptor (GPCR) Signaling Pathway Modulation
Activation of H3 receptors, which are known to couple with Gi/o proteins, typically leads to the modulation of several intracellular signaling cascades. nih.gov ZEL-H16, as an H3R agonist, influences these downstream pathways, notably affecting cAMP levels and activating the ERK1/2 pathway. plos.orgplos.orgnih.gov
Modulation of Intracellular Cyclic Adenosine Monophosphate (cAMP) Formation
The histamine (B1213489) H3 receptor is primarily coupled to Gi/o proteins, the activation of which results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. nih.govuniprot.org this compound's effect on cAMP formation has been investigated, demonstrating its ability to modulate this key second messenger. plos.orgresearchgate.netplos.orgnih.govplos.org
Studies utilizing CRE-driven reporter assays have shown that this compound acts as a partial agonist in inhibiting forskolin-stimulated cAMP accumulation. plos.orgresearchgate.netplos.orgnih.govacs.org Forskolin is commonly used to activate adenylyl cyclase and increase cAMP levels, allowing for the assessment of inhibitory signaling pathways. This compound's efficacy in inhibiting forskolin-induced cAMP formation was found to be approximately 60% of that of histamine. plos.orgresearchgate.netplos.orgnih.govacs.org
Data on the inhibition of forskolin-stimulated cAMP accumulation by this compound:
| Compound | Efficacy (% of Histamine) |
| This compound | ~60% |
| Histamine | 100% |
The inhibitory effect of this compound on forskolin-induced cAMP accumulation is sensitive to pertussis toxin (PTX). plos.orgresearchgate.netplos.orgnih.gov Pertussis toxin is known to ADP-ribosylate and inactivate Gi/o proteins, thereby disrupting their ability to inhibit adenylyl cyclase. nih.govjci.org The observation that PTX treatment blocks this compound-mediated inhibition of cAMP production indicates that this effect is mediated through the activation of Gi proteins. plos.orgresearchgate.netplos.orgnih.gov
Forskolin-Stimulated cAMP Accumulation Inhibition
Activation of Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK1/2) Signaling Pathway
Activation of H3 receptors can also lead to the stimulation of the MAPK/ERK1/2 signaling pathway, which is involved in various cellular processes including growth, differentiation, and survival. plos.orgresearchgate.netplos.orgnih.govacs.orgwikipedia.orgnih.gov this compound has been shown to activate this pathway. plos.orgresearchgate.netnih.govacs.org
This compound induces the phosphorylation of ERK1/2 in cells expressing the H3 receptor, such as HEK-293 cells stably expressing human H3R. plos.orgresearchgate.netnih.govacs.orgplos.orgresearchgate.net ERK1/2 phosphorylation is a key indicator of the activation of this pathway. This compound acts as a partial agonist in activating ERK1/2 signaling, with an efficacy of approximately 50% compared to histamine. plos.orgresearchgate.netnih.govacs.org The activation of ERK1/2 by this compound in these cells occurs in a concentration-dependent manner, with an EC50 value reported to be around 1.1 ± 0.1 µM, similar to that of histamine (1.6 ± 0.1 µM). researchgate.netnih.gov The maximal activation of ERK1/2 by this compound in HEK-293 cells expressing H3R was observed approximately 2 minutes after stimulation. researchgate.netnih.gov This phosphorylation is also sensitive to pertussis toxin and the H3 receptor antagonist thioperamide (B1682323), further confirming the involvement of Gi/o proteins and H3R activation. researchgate.netnih.govplos.org
Data on this compound induced ERK1/2 phosphorylation in H3R-expressing HEK-293 cells:
| Compound | Efficacy (% of Histamine) | EC50 (µM) |
| This compound | ~50% | 1.1 ± 0.1 |
| Histamine | 100% | 1.6 ± 0.1 |
This compound also induces ERK1/2 phosphorylation in mouse cortical neuronal cultures, which endogenously express H3R. plos.orgnih.govacs.org In these primary neuronal cultures, treatment with 5 µM this compound produced a time-dependent increase in ERK phosphorylation. nih.gov The maximal activation of ERK was observed approximately 20 minutes after stimulation with this compound in these cultures, which was a slower response compared to that seen in H3R-expressing HEK-293 cells. nih.gov Similar to the findings in HEK-293 cells, the stimulatory effects of this compound on ERK1/2 phosphorylation in mouse cortical neurons were largely abolished by co-incubation with thioperamide or pertussis toxin, indicating H3R-mediated and Gi protein-dependent signaling. researchgate.netnih.gov
ERK1/2 Phosphorylation in H3R-Expressing Cells
Receptor Trafficking and Internalization Dynamics
The interaction of agonists with G protein-coupled receptors (GPCRs), such as the histamine H3 receptor (H3R), often leads to receptor internalization, a process crucial for regulating signaling amplitude and duration. Studies investigating the pharmacological profile of this compound have provided detailed insights into its effects on H3R trafficking and internalization dynamics, highlighting notable differences compared to the endogenous agonist, histamine.
H3R Internalization Induced by this compound
This compound has been identified as a potent agonist capable of inducing significant internalization of the histamine H3 receptor. Research utilizing HEK-293 cells engineered to stably express H3R-GFP (enhanced green fluorescent protein) demonstrated that treatment with this compound resulted in intensive H3 receptor internalization. researchgate.netnih.govplos.orgnih.gov This internalization process was observed to be concentration- and time-dependent upon agonist stimulation. researchgate.net
Quantitative analysis using cell-surface ELISA in HEK-293 cells stably transfected with Flag-H3R further supported these findings. researchgate.net Treatment with this compound at concentrations ranging from 1 to 100 µM led to a significant, concentration-dependent loss of cell-surface receptors. researchgate.net Specifically, exposure to 100 µM this compound caused approximately a 50% loss in the expression of receptors on the cell surface. researchgate.netresearchgate.net
Microscopic observations indicated that internalized H3 receptors induced by this compound exhibited a punctate distribution within the cytoplasm, consistent with their sequestration into intracellular vesicles. researchgate.net These internalized receptors were found to co-localize with early endosome markers, such as transferrin receptors. researchgate.net The internalization triggered by this compound could be effectively blocked by pre-incubation with the H3 receptor-specific antagonist thioperamide, confirming the H3R-mediated nature of this process. researchgate.netplos.orgresearchgate.net At saturating ligand concentrations, this compound was found to be fully effective in inducing H3R internalization. researchgate.net These findings suggest that this compound is a valuable tool for investigating the mechanisms underlying H3R internalization. researchgate.netresearchgate.net
Analysis of Receptor Recycling to the Cell Surface
Beyond inducing internalization, this compound also impacts the subsequent recycling of internalized H3 receptors back to the cell surface. Studies have shown that this compound treatment results in delayed recycling of internalized H3R compared to the recycling kinetics observed after stimulation with histamine. researchgate.netnih.govplos.orgnih.gov
In experiments where the agonist was removed by wash-out, internalized H3 receptors that had been stimulated with histamine recycled back to the cell surface relatively quickly, typically within one hour. researchgate.net In contrast, receptors internalized in the presence of this compound demonstrated significantly slower recycling kinetics, with receptors not returning to the cell surface until approximately 3 hours after the wash-out of the compound. researchgate.net This delayed recycling suggests that this compound may promote a different trafficking pathway or affect the rate-limiting steps involved in the return of the receptor to the plasma membrane.
Comparison with Histamine-Induced Receptor Trafficking
A direct comparison of the effects of this compound and histamine on H3R trafficking reveals distinct differences in both the extent of internalization and the rate of recycling. This compound induces a more intense level of H3 receptor internalization than histamine. researchgate.netresearchgate.net At a concentration of 100 µM, this compound caused a 50% loss of cell surface receptors, whereas the same concentration of histamine resulted in a less pronounced internalization, causing only an approximately 18-20% loss of cell-surface receptors. researchgate.netresearchgate.net
Comparison of H3R Internalization by this compound and Histamine
| Agonist | Concentration (µM) | Approximate % Loss of Cell Surface Receptors (after 45 min) |
| This compound | 100 | 50% researchgate.netresearchgate.net |
| Histamine | 100 | 18-20% researchgate.netresearchgate.net |
Comparison of H3R Recycling Kinetics
| Agonist | Time for Receptor Recycling to Cell Surface After Wash-out |
| Histamine | Within 1 hour researchgate.net |
| This compound | Until 3 hours researchgate.net |
Mechanistic Investigations of Zel H16 Action
Agonism versus Inverse Agonism Delineation
The characterization of ZEL-H16's activity at the H3 receptor has demonstrated a nuanced profile, showing different effects across various in vitro and ex vivo models.
Partial Agonist Activity in cAMP and ERK1/2 Assays
In cellular assays designed to measure the inhibition of forskolin-stimulated cAMP accumulation and the activation of ERK1/2 signaling, this compound has been characterized as a partial agonist at H3 receptors researchgate.netplos.orgnih.govnih.gov. Specifically, in the inhibition of forskolin-induced cAMP formation, this compound showed an efficacy of approximately 60% compared to histamine (B1213489) researchgate.netplos.orgnih.gov. For the activation of ERK1/2 signaling, its efficacy was approximately 50% relative to histamine researchgate.netplos.orgnih.gov. These effects were found to be sensitive to pertussis toxin (PTX), indicating the involvement of Gi/o protein signaling pathways researchgate.netplos.orgnih.gov.
Full Agonist Activity in Guinea-Pig Ileum Bioassay
In contrast to its partial agonism in cellular signaling assays, this compound has demonstrated full agonist activity in the guinea-pig ileum contraction assay researchgate.netplos.orgnih.govnih.gov. In this ex vivo model, this compound inhibited the electrically induced twitch of the guinea-pig ileum with an efficacy comparable to that of histamine plos.orgnih.gov. This indicates that in this specific tissue and functional assay, this compound can elicit a maximal response similar to the endogenous agonist.
Discrepancies in Agonistic Profile Across Different Assays and Models
The observed differences in the agonistic profile of this compound, acting as a partial agonist in cAMP and ERK1/2 assays but a full agonist in the guinea-pig ileum bioassay, highlight discrepancies that can occur when characterizing GPCR ligands across different assay systems plos.orgnih.gov. These variations in pharmacological action might be attributed to factors such as varying receptor reserve in different tissues or cell lines, potential species variants of the histamine H3-receptor protein, and differing experimental conditions within the assays plos.orgnih.gov. Previous studies with other compounds have also reported similar discrepancies, where ligands show different efficacies depending on the test model plos.orgnih.gov.
Recent Findings on Inverse Agonism for Gαi Signaling
More recent investigations into the pharmacological profile of this compound have introduced a further layer of complexity by reporting inverse agonism for Gαi signaling nih.govd-nb.infox-mol.com. In a CRE-luciferase reporter gene assay and using an H3R conformational sensor, this compound was found to act as an inverse agonist nih.govd-nb.infox-mol.com. This finding contrasts with earlier reports of partial agonism in cAMP assays, which also reflect Gαi signaling activity researchgate.netplos.orgnih.gov. This suggests that the specific cellular context or assay methodology can significantly influence the observed pharmacological behavior of this compound.
Here is a summary of this compound's activity in different assays:
| Assay / Model | Observed Activity | Efficacy (Relative to Histamine) | Signaling Pathway |
| cAMP Accumulation (inhibition) | Partial Agonist | ~60% | Gi/o |
| ERK1/2 Phosphorylation | Partial Agonist | ~50% | Gi/o |
| Guinea-Pig Ileum Contraction | Full Agonist | Comparable to Histamine | Not explicitly stated, but likely Gi/o mediated inhibition of neurotransmitter release |
| CRE-luciferase Reporter Gene | Inverse Agonist | Dose-dependent reduction of basal activity | Gαi |
| H3R Conformational Sensor | Inverse Agonist | - | Gαi |
Interactive Data Table: Agonistic Profile of this compound
| Assay / Model | Observed Activity | Efficacy (Relative to Histamine) | Signaling Pathway |
|---|---|---|---|
| cAMP Accumulation (inhibition) | Partial Agonist | ~60% | Gi/o |
| ERK1/2 Phosphorylation | Partial Agonist | ~50% | Gi/o |
| Guinea-Pig Ileum Contraction | Full Agonist | Comparable to Histamine | Likely Gi/o mediated inhibition of neurotransmitter release |
| CRE-luciferase Reporter Gene | Inverse Agonist | Dose-dependent reduction of basal activity | Gαi |
| H3R Conformational Sensor | Inverse Agonist | - | Gαi |
Signaling Bias and Functional Selectivity Considerations
The differing efficacies and even opposing activities (agonism vs. inverse agonism) observed for this compound across various signaling pathways and assays suggest the concept of signaling bias or functional selectivity d-nb.inforesearchgate.netwikipedia.orgresearchgate.netnih.govresearchgate.netbiomolther.org. Functional selectivity refers to the ability of a ligand to selectively activate certain signal transduction pathways relative to others at the same receptor wikipedia.orgnih.govresearchgate.net.
While this compound acts as a partial agonist for canonical Gαi-mediated signaling pathways like cAMP inhibition and ERK1/2 activation in some contexts, it exhibits full agonism in a functional bioassay researchgate.netplos.orgnih.govnih.gov. Furthermore, recent data indicates inverse agonism on Gαi signaling in other assay systems nih.govd-nb.infox-mol.com. This complex profile points towards this compound potentially stabilizing distinct receptor conformations that differentially engage downstream signaling partners wikipedia.orgnih.govbiomolther.org.
Another aspect of this compound's activity that may relate to functional selectivity is its effect on receptor internalization. Studies have shown that this compound can induce intense H3 receptor internalization and delayed recycling to the cell surface compared to histamine researchgate.netplos.orgnih.govnih.govresearchgate.net. The difference in efficacy between this compound and histamine in G protein signaling on one hand, and receptor trafficking (internalization) on the other, might be related to biased signaling and warrants further investigation researchgate.netresearchgate.net. Understanding the specific receptor conformations induced by this compound and how they couple to different intracellular pathways is crucial for fully delineating its functional selectivity.
Preclinical Pharmacological Evaluation of Zel H16 in Research Models
In vitro Functional Assays
In vitro functional assays are crucial for understanding the direct effects of a compound on its target receptor and the resulting cellular responses. Several key assays have been employed in the characterization of ZEL-H16.
Reporter Gene Assays (e.g., CRE-driven luciferase assay)
Reporter gene assays, such as the CRE-driven luciferase assay, are widely used to measure the functional activity of G protein-coupled receptors (GPCRs), including the H3R. Changes in intracellular cAMP levels, a common downstream effector of H3R signaling, can be monitored through the transcription of a reporter gene under the control of cAMP-response elements (CREs). nih.govbpsbioscience.compromega.de
Studies utilizing the CRE-driven luciferase assay in HEK-293 cells stably expressing the human H3R have shown that this compound acts as a partial agonist. This compound demonstrated partial agonistic properties with a low EC50 value compared to histamine (B1213489). The efficacy of this compound in inhibiting forskolin-stimulated cAMP accumulation was found to be approximately 60% of that of histamine. nih.govplos.org The agonistic activity of this compound in this assay was sensitive to pertussis toxin (PTX), an inhibitor of Gi proteins, and was blocked by the H3R antagonist thioperamide (B1682323), indicating involvement of the Gi/o signaling pathway. nih.govresearchgate.net
Additionally, this compound induced ERK1/2 phosphorylation in HEK-293 cells expressing H3R, behaving as a partial agonist with an efficacy of approximately 50% compared to histamine. nih.govresearchgate.net This effect was also inhibited by PTX and thioperamide, further supporting Gi/o protein coupling. researchgate.net
Guinea-Pig Ileum Contraction Assay
The guinea-pig ileum contraction assay is a functional bioassay used to assess the activity of compounds targeting histamine receptors, particularly the H3R, which is known to modulate neurotransmitter release in the ileum. plos.orgresearchgate.net
In this assay, this compound exhibited concentration-dependent inhibition of the electrically induced twitch of the guinea-pig ileum. plos.org Unlike its partial agonism observed in some cell-based assays, this compound behaved as a full agonist in the guinea-pig ileum contraction assay, similar to histamine. plos.orgresearchgate.net Both this compound and histamine showed comparable efficacy and potency in inhibiting these contractions. plos.org This effect was also blocked by pertussis toxin and the H3 receptor specific antagonist thioperamide. researchgate.net
Receptor Redistribution and Internalization Assays (e.g., hH3R-GFP redistribution assay)
Receptor redistribution and internalization assays are used to monitor the movement of receptors within the cell, often as a measure of receptor activation. The hH3R-GFP redistribution assay, using H3R tagged with Green Fluorescent Protein (GFP), allows visualization of receptor internalization upon agonist binding. researchgate.netresearchgate.net
Studies using the hH3R-GFP redistribution assay in HEK-293 cells stably expressing H3R-EGFP demonstrated that treatment with this compound resulted in intensive H3 receptor internalization. nih.govresearchgate.net Furthermore, this compound treatment led to delayed recycling of the internalized receptors back to the cell surface when compared to the effect of histamine. nih.govresearchgate.net This indicates that this compound is an effective agonist in promoting H3R internalization. nih.gov
Evaluation in Primary Cell Cultures (e.g., Mouse Cortical Neurons)
Evaluating the effects of compounds in primary cell cultures, such as mouse cortical neurons, provides a more physiologically relevant context compared to immortalized cell lines, as primary cells retain many characteristics of their original tissue. numberanalytics.comcellculturecompany.commdpi.com
This compound has been evaluated for its effects on ERK phosphorylation in primary cultures of neonatal mouse cortical neurons, which endogenously express H3R. nih.govplos.orgresearchgate.net Treatment with this compound produced a time-dependent and significant change in ERK phosphorylation in these neuronal cultures. nih.govplos.org The maximal activation of ERK occurred approximately 20 minutes after stimulation with this compound. nih.gov This phosphorylation induced by this compound in mouse cortical neurons was largely abolished by pre-incubation with PTX or thioperamide, indicating that it is mediated via H3 receptors through a PTX-sensitive Gi/o signaling pathway. researchgate.net
Summary of In Vitro Functional Assay Results for this compound
| Assay Type | Model System | Observed Activity | Efficacy (vs. Histamine) | Potency (EC50/pD2) | Key Findings |
| CRE-driven luciferase assay | HEK-293 cells stably expressing hH3R | Partial Agonist | ~60% | 4.36 ± 1.39 nM nih.gov | Inhibits forskolin-stimulated cAMP; PTX and thioperamide sensitive. nih.govresearchgate.net |
| ERK1/2 phosphorylation assay | HEK-293 cells stably expressing H3R | Partial Agonist | ~50% | 1.16 ± 0.1 µM researchgate.net | Induces ERK1/2 phosphorylation; PTX and thioperamide sensitive. researchgate.net |
| Guinea-Pig Ileum Contraction | Isolated guinea-pig ileum | Full Agonist | Comparable | pD2 6.57 ± 0.23 plos.org | Inhibits electrically induced twitch; PTX and thioperamide sensitive. plos.orgresearchgate.net |
| hH3R-GFP redistribution assay | HEK-293 cells stably expressing H3R-EGFP | Agonist (Internalization) | More intensive internalization, delayed recycling nih.govresearchgate.net | Not specified | Induces significant H3R internalization and delayed recycling. nih.govresearchgate.net |
| ERK phosphorylation (Primary Cells) | Neonatal mouse cortical neurons (endogenous H3R) | Agonist | Not specified | Not specified | Induces time-dependent ERK phosphorylation; PTX and thioperamide sensitive. researchgate.net |
Data on this compound and Histamine in Guinea-Pig Ileum Contraction Assay
| Compound | Efficacy (%) | pD2 |
| This compound | 54.03 ± 5.13 | 6.57 ± 0.23 |
| Histamine | 54.52 ± 0.99 | 7.02 ± 0.15 |
Note: Efficacy is presented as the percentage of inhibition of electrically induced twitch. Data represents Mean ± SEM. plos.org
Data on this compound and Histamine in CRE-driven Luciferase Assay
| Compound | EC50 (nM) | Emax (%) |
| This compound | 4.36 ± 1.39 | 61.0 ± 3.20 |
| Histamine | 55.0 ± 7.89 | 100 |
Note: Efficacy (Emax) is presented as the percentage of inhibition of forskolin-induced luciferase activity relative to histamine. Data represents Mean ± SEM. nih.gov
Data on this compound and Histamine in ERK1/2 Phosphorylation Assay (HEK-293 cells)
| Compound | EC50 (µM) | Maximal Activation (% of Histamine) |
| This compound | 1.16 ± 0.1 | ~50% |
| Histamine | 1.66 ± 0.1 | 100% |
Note: Data represents Mean ± SEM. researchgate.net
Computational Modeling and Structure Activity Relationship Sar of Zel H16
Molecular Docking Studies
Molecular docking simulations have been employed to predict the potential binding modes of ZEL-H16 and its derivatives within the binding site of the human H3R. This technique helps to visualize how the ligand interacts with specific amino acid residues in the receptor pocket and to estimate the binding affinity.
Prediction of Ligand-Receptor Binding Modes
Docking studies for this compound with the H3R have suggested specific orientations and positions within the receptor's binding cavity. One study using PLANTS docking explored potential binding poses and filtered them based on desired interactions with key residues. researchgate.net Another study on a this compound derivative (compound 14d) also utilized docking to propose a binding mode that exhibited key interactions similar to those observed for the endogenous agonist, histamine (B1213489). citeab.com These predicted binding modes serve as a starting point for further investigation using more dynamic simulation methods.
Identification of Essential Interaction Points with H3R Residues (e.g., D114, E206)
Consistent findings from docking studies highlight the importance of specific H3R residues in the binding of this compound. Several reports indicate that ionic interactions and hydrogen bonds with residues D1143.32 and E2065.46 are essential interaction points for this compound. researchgate.netwikipedia.orgwikidata.orgtocris.comnih.govnih.gov The superscripts refer to the Ballesteros-Weinstein numbering scheme for GPCR residues. For a derivative (compound 14d), it was specifically noted that the basic amine group forms an ionic interaction with the negatively charged side chain of D1143.32, while an amino group in the pyrimidine (B1678525) ring establishes a hydrogen bond with E2065.46. citeab.com Another acidic residue, E3957.36, was also considered in initial docking poses, but further analysis, including molecular dynamics simulations, was used to differentiate between potential binding modes involving these residues. researchgate.net
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
Molecular dynamics (MD) simulations have been conducted to provide a more dynamic and comprehensive understanding of the binding of this compound to the H3R. These simulations allow for the observation of the stability of the ligand-receptor complex and the fluctuations of interaction over time.
MD simulations have been utilized to discriminate between different binding poses predicted by docking studies. researchgate.net The simulations support the crucial role of ionic interactions and hydrogen bonds with H3R residues D1143.32 and E2065.46 as essential for the binding of this compound. researchgate.netwikipedia.orgwikidata.orgtocris.comnih.govnih.gov Analysis of MD trajectories helps to confirm the stability of the predicted binding modes and to refine the understanding of the dynamic interactions between this compound and the H3R binding site.
In silico SAR Analysis of this compound Derivatives
In silico Structure-Activity Relationship (SAR) analysis, often in conjunction with experimental synthesis and testing of derivatives, has been performed to identify the key structural determinants of this compound's activity at the H3R. This analysis involves correlating modifications to the chemical structure of this compound with observed changes in receptor affinity and functional activity.
Correlating Structural Modifications with Receptor Affinity
SAR studies on synthesized derivatives of this compound (referred to as compound 1 in one study) have shown that the basic moieties located on the tails of the molecule are crucial for achieving nanomolar affinity for the human H3R. researchgate.netwikidata.orgtocris.comnih.govnih.gov Modifications to the length of the linker connecting the central core to these basic moieties were found to have only a minor effect on receptor affinity. researchgate.netwikidata.orgtocris.comnih.govnih.gov
Specific examples from SAR analysis highlight the importance of both basic groups. Compounds lacking one of the piperidine (B6355638) substituents (derivatives 2 and 3) demonstrated a significant decrease in affinity compared to this compound (compound 1), with affinity values nearly three log units lower. researchgate.net This finding underscores the critical contribution of both basic centers to high-affinity binding. The following table illustrates this difference in affinity:
| Compound | Structural Modification | Relative Affinity (vs. This compound) |
| This compound (1) | Parent compound | 1x |
| Derivative 2 | Lacks one piperidine substituent | ~1000x lower |
| Derivative 3 | Lacks one piperidine substituent | ~1000x lower |
Predicting Functional Activity (Agonism/Inverse Agonism)
The SAR analysis of this compound derivatives also included an examination of the structure-function relationship (SFR). While this compound was initially reported as a partial agonist, subsequent studies consistently found that this compound and all synthesized derivatives (compounds 2-9) acted as inverse agonists in functional assays, specifically for Gαi signaling as measured by CRE-luciferase reporter gene assays and an H3R conformational sensor. researchgate.netwikidata.orgtocris.comnih.govnih.govfishersci.ca This indicates that the structural modifications explored in these SAR studies did not lead to a switch in functional activity from inverse agonism towards agonism, suggesting that the core structural features responsible for inverse agonism were maintained across the studied derivatives.
Based on the available information from the search results, specific details regarding the chemical compound "this compound" and its study concerning the integration of computational and experimental data in ligand design, as outlined in section 7.4, could not be found. Therefore, it is not possible to generate an article strictly adhering to the requested outline and content requirements for this compound based on the current search results.
Future Research Directions and Research Tool Applications of Zel H16
ZEL-H16 as a Pharmacological Tool for H3R Research
This compound's distinct pharmacological profile makes it a useful compound for studying H3R function and behavior. researchgate.netnih.govplos.orgnih.gov
Probing Molecular Aspects of H3R Function
Research has utilized this compound to investigate the molecular mechanisms underlying H3R activation and its downstream signaling pathways. Studies employing CRE-driven luciferase assays and ERK1/2 phosphorylation assays have characterized this compound's activity. researchgate.netnih.govplos.orgnih.gov this compound has been shown to act as a partial agonist in inhibiting forskolin-induced cAMP formation, with an efficacy of 60% compared to histamine (B1213489). researchgate.netnih.govplos.orgnih.gov It also acts as a partial agonist in activating the ERK1/2 signaling pathway, showing 50% efficacy relative to histamine. researchgate.netnih.govplos.orgnih.gov These effects mediated by this compound on cAMP production and ERK1/2 phosphorylation are sensitive to pertussis toxin, suggesting the involvement of Gi protein signaling. researchgate.netnih.govplos.orgnih.gov
However, it is worth noting that another study using a CRE-luciferase reporter gene assay and an H3R conformational sensor reported this compound acting as an inverse agonist for Gαi signaling, reducing basal H3R activity. nih.govd-nb.info This highlights the potential for this compound to be used to further explore the complex signaling profiles of H3R depending on the assay system and cellular context.
This compound has also been used to study ERK phosphorylation in mouse cortical neurons expressing endogenous H3R, demonstrating a time-dependent activation of ERK phosphorylation in these primary cultures. researchgate.net
Investigating H3R Internalization Behavior
This compound has been demonstrated to induce intensive H3 receptor internalization. researchgate.netnih.govplos.orgresearchgate.net Compared to histamine, this compound treatment resulted in more pronounced H3 receptor internalization and delayed recycling back to the cell surface. researchgate.netnih.govplos.org Confocal microscopy studies in HEK-293 cells stably transfected with H3R-EGFP showed that this compound activation led to H3R internalization from the cell surface into the cytoplasm with a punctuate distribution. nih.govresearchgate.net Quantitative ELISA experiments confirmed that this compound induced a concentration-dependent internalization of H3R. researchgate.netresearchgate.net For instance, treatment with 100 µM this compound caused a 50% loss in cell surface receptor expression, whereas the same concentration of histamine or imetit (B1201578) resulted in approximately 18-20% internalization. researchgate.net This suggests that this compound can be a powerful tool for investigating the specific internalization behavior of H3R. researchgate.net The internalization induced by this compound can be blocked by pre-incubation with the H3 receptor specific antagonist thioperamide (B1682323). researchgate.netplos.orgnih.govresearchgate.net
Development of this compound Derivatives for Advanced Research
The identification and characterization of this compound as a novel non-imidazole H3R agonist provides a foundation for the development of derivatives. researchgate.netnih.govplos.org These derivatives could serve as useful pharmacological tools for further investigations into the molecular and pharmacological aspects of H3R. nih.govplos.org Structure-activity relationship (SAR) analysis using derivatives of this compound has identified basic moieties as key interaction points with H3R and the distance of these moieties from the central core as a determinant for H3R affinity. nih.govd-nb.info Research into this compound and its derivatives can contribute to understanding the structural requirements for H3R binding and activity. nih.govd-nb.info
Potential for Elucidating H3R-Mediated Biochemical Pathways
This compound's activity as an H3R agonist makes it a valuable tool for elucidating the biochemical pathways mediated by H3R. H3Rs are known to act via Gi/o-proteins to inhibit adenylate cyclase activity and modulate MAPK activity. researchgate.net Studies using this compound have contributed to understanding the involvement of Gi protein in cAMP accumulation and ERK1/2 phosphorylation downstream of H3R activation. researchgate.netnih.govplos.orgnih.gov Further research utilizing this compound can help to clarify the underlying molecular mechanisms by which H3R mediates the activation of signaling molecules like ERK1/2, particularly in different cell types such as cortical neurons. researchgate.net While some pathways like the Gαi/o-protein-coupled inhibition of AC and the downstream involvement of cAMP/CREB and PI3K/AKT/GSK3β signaling in the context of H3R have been explored, this compound can be used to further dissect these and potentially identify novel H3R-mediated cascades. researchgate.netnih.govplos.orgnih.govresearchgate.net
Translational Research Implications (excluding clinical trials)
This compound, as a potent and selective H3R agonist, holds potential implications for translational research by serving as a tool to study H3R function in disease models. The H3R has been recognized as a promising target for various central and peripheral nervous system diseases. researchgate.netnih.govplos.orgnih.gov By using this compound in in vitro and in vivo models (excluding human clinical trials), researchers can investigate the role of H3R activation in the pathophysiology of these conditions. This can involve studying its effects in animal models of neurological disorders or using it in ex vivo tissue preparations to understand H3R-mediated responses relevant to human health. For example, studies using this compound in mouse cortical neurons or guinea-pig ileum bioassays provide insights into its effects in relevant biological systems. researchgate.netnih.govplos.orgnih.govresearchgate.net Such research can contribute to the understanding of disease mechanisms and the identification of potential therapeutic strategies targeting H3R, without directly involving human participants in clinical trials. Translational research in this context focuses on bridging the gap between basic scientific discoveries and their potential application in healthcare, utilizing tools like this compound to explore the therapeutic potential of modulating H3R activity in preclinical settings.
Q & A
Q. What experimental methodologies are recommended to confirm ZEL-H16's specificity as a histamine H3 receptor (H3R) agonist?
- Methodological Answer : Use competitive binding assays with radiolabeled H3R ligands (e.g., [³H]-Nα-methylhistamine) to measure this compound's displacement efficacy. Validate specificity via knockout models (H3R-deficient cells/animal models) or pharmacological antagonism (e.g., thioperamide). Include dose-response curves to calculate EC₅₀ values, and cross-validate with downstream signaling markers like ERK phosphorylation (Figure A, ).
Q. How should researchers design time-course experiments to assess this compound-induced ERK phosphorylation dynamics?
- Methodological Answer : Optimize time points based on preliminary kinetic data (e.g., 0, 2, 5, 10, 20, 30, 45 minutes post-treatment). Use Western blotting with phospho-ERK1/2 antibodies, normalizing to total ERK. Include positive controls (e.g., EGF stimulation) and negative controls (vehicle-treated samples). For reproducibility, pre-treat cells with pertussis toxin (PTX) to evaluate G protein-coupled receptor (GPCR) dependency (Figure B, ).
Q. What are the best practices for ensuring reproducibility in this compound studies?
- Methodological Answer :
- Experimental Replication : Perform triplicate biological replicates with independent cell cultures or animal cohorts.
- Data Transparency : Report raw data (e.g., band intensities from Western blots) and statistical analyses (e.g., ANOVA with post-hoc tests).
- Reference Standards : Compare this compound’s effects to established H3R agonists (e.g., immepip) to contextualize potency ().
Advanced Research Questions
Q. How can researchers resolve contradictory data in this compound's downstream signaling effects (e.g., PTX-sensitive vs. PTX-insensitive pathways)?
- Methodological Answer :
- Pathway Inhibition : Combine PTX (Gi/o protein inhibitor) with other pathway-specific inhibitors (e.g., U0126 for MEK/ERK) to isolate signaling mechanisms.
- Single-Cell Analysis : Use phospho-flow cytometry to quantify heterogeneity in ERK activation across cell populations.
- Computational Modeling : Apply kinetic models to reconcile time-dependent responses (e.g., delayed ERK phosphorylation peaks in Figure A ).
Q. What strategies are effective for optimizing this compound's experimental parameters in vivo?
- Methodological Answer :
- Dose Optimization : Conduct pilot studies using escalating doses (e.g., 0.1–10 mg/kg) to identify the therapeutic window. Monitor behavioral endpoints (e.g., locomotor activity in H3R-related models).
- Pharmacokinetics : Measure plasma and brain concentrations via LC-MS/MS to assess blood-brain barrier penetration.
- Tissue-Specific Effects : Use tissue-specific H3R knockdown models to dissect peripheral vs. central actions ().
Q. How should researchers address variability in this compound's efficacy across different cell lines or model organisms?
- Methodological Answer :
- Cell Line Validation : Screen multiple cell lines (e.g., HEK293 vs. SH-SY5Y) for H3R expression via qPCR or flow cytometry.
- Species-Specificity : Compare this compound’s binding affinity across species orthologs of H3R (e.g., human vs. rodent receptors).
- Meta-Analysis : Aggregate data from independent labs using platforms like FAIRsharing to identify confounding variables ().
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing this compound's dose-response and time-dependent effects?
- Methodological Answer :
- Nonlinear Regression : Fit dose-response data to a sigmoidal curve (e.g., Hill equation) to calculate EC₅₀ and Hill coefficients.
- Time-Series Analysis : Use mixed-effects models to account for repeated measures in time-course experiments.
- Outlier Management : Apply Grubbs’ test or ROUT method to exclude significant outliers without data distortion ().
Q. How can researchers differentiate between direct H3R activation and off-target effects of this compound?
- Methodological Answer :
- β-Arrestin Recruitment Assays : Use BRET or TR-FRET platforms to confirm H3R-specific β-arrestin recruitment.
- Proteome-Wide Screening : Employ affinity pulldown coupled with mass spectrometry to identify off-target binding partners.
- Genetic Validation : CRISPR/Cas9-mediated H3R knockout followed by rescue experiments ().
Ethical & Reproducibility Considerations
Q. What frameworks ensure ethical rigor in this compound studies involving animal models?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for preclinical studies. Include:
Q. How can researchers enhance the FAIRness (Findable, Accessible, Interoperable, Reusable) of this compound data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
